![molecular formula C14H15NO4 B230252 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B230252.png)
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as HPPH, is a synthetic compound that has been studied for its potential applications in cancer treatment. HPPH belongs to the class of compounds known as porphyrins, which are organic molecules that play a critical role in biological processes such as photosynthesis and oxygen transport in the blood. In recent years, researchers have been investigating the potential of HPPH as a photosensitizer for use in photodynamic therapy (PDT) for cancer treatment.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in PDT involves the activation of the photosensitizer by light to produce ROS, which can cause damage to cellular components such as DNA, proteins, and lipids. The ROS generated by 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can selectively kill cancer cells while sparing normal cells, making it a potentially effective treatment for cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in PDT depend on a variety of factors, including the dose of the photosensitizer, the wavelength and intensity of the light used to activate it, and the type of cancer being treated. 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Advantages and Limitations for Lab Experiments
One advantage of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in PDT is its high selectivity for cancer cells, which can minimize damage to normal tissues. Additionally, 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a relatively long half-life in the body, which allows for effective accumulation in tumors. However, one limitation of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in PDT is its limited solubility in water, which can make it difficult to administer in clinical settings.
Future Directions
Future research on 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one could focus on improving its solubility and developing more effective delivery methods to improve its clinical utility. Additionally, researchers could investigate the potential of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Finally, further studies could explore the use of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in other applications beyond cancer treatment, such as in the treatment of infectious diseases or as a diagnostic tool.
Synthesis Methods
The synthesis of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of 2,5-dimethylpyrrole with ethyl acetoacetate to form the corresponding dienone. The dienone is then reacted with benzaldehyde to form the desired product, which is subsequently hydrolyzed to produce 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizing agent, such as 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, which is activated by light to produce reactive oxygen species (ROS) that can selectively kill cancer cells. 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to be effective in treating a variety of cancers, including head and neck cancer, lung cancer, and prostate cancer.
properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H15NO4/c1-9(17)11-12(10-5-3-2-4-6-10)15(7-8-16)14(19)13(11)18/h2-6,12,16,18H,7-8H2,1H3 |
InChI Key |
LUWSFMQKSQKYTF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCO)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCO)O |
solubility |
39.2 [ug/mL] |
Origin of Product |
United States |
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